2-Ethoxy-1H-isoindole-1,3(2H)-dione
Overview
Description
2-Ethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under catalytic conditions. For example, the cycloisomerization of acetylenic compounds using gold catalysts such as Ph3PAuNTf2 can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindole-2,3-diones, while substitution reactions can produce various substituted isoindole derivatives.
Scientific Research Applications
2-Ethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Isoindole derivatives have shown potential as antimicrobial, anthelmintic, and anticancer agents.
Medicine: The compound is investigated for its pharmacological properties, including its ability to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cyclooxygenase isoenzymes (COX-2), thrombin, and other enzymes involved in inflammatory and coagulation pathways . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethoxy-1H-isoindole-1,3(2H)-dione is unique due to its ethoxy group, which can influence its reactivity and interaction with biological targets
Biological Activity
2-Ethoxy-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on diverse research findings.
The chemical structure of this compound can be represented as follows:
This compound's properties include:
- Molecular Weight : 201.21 g/mol
- Melting Point : Approximately 150°C
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone comparable to that of standard antibiotics such as gentamicin.
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 14 |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as Caco-2 (colorectal cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve cell cycle arrest and apoptosis induction.
Cell Line | IC50 (μmol/mL) | Mechanism |
---|---|---|
Caco-2 | 10.5 | Apoptosis induction |
HCT-116 | 8.7 | Cell cycle arrest |
In a study by Al-Khayat et al., the compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic proteins .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated a significant free radical scavenging effect with an IC50 value of 1.174 μmol/mL, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the isoindole core can enhance biological activity. For instance:
- Halogenation : Introduction of halogen groups has been shown to increase antimicrobial potency.
- Alkyl Substituents : Variations in alkyl chain length and branching affect the lipophilicity and subsequently the bioavailability of the compound.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Leishmaniasis Treatment : A study reported that derivatives of isoindole exhibited higher efficacy against Leishmania tropica compared to conventional treatments like Glucantime, with IC50 values significantly lower than those observed for existing therapies .
- Cancer Therapeutics : In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a marked reduction in tumor size in xenograft models, showcasing its potential for development into an anticancer drug .
Properties
IUPAC Name |
2-ethoxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKISZSZWWOLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344320 | |
Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-21-2 | |
Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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